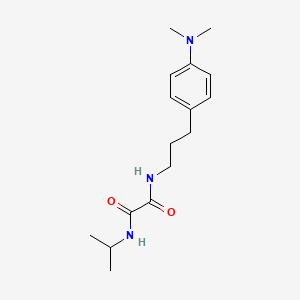![molecular formula C13H8Cl2N2OS2 B2369805 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-65-1](/img/structure/B2369805.png)
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, commonly referred to as 7-DCMSTP, is a compound that has recently been studied for its potential applications in scientific research. 7-DCMSTP is a sulfur-containing heterocyclic compound that has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been gaining attention due to its potential for use in laboratory experiments and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cytostatic and Antiviral Profiling
- Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides: This study presents the synthesis of new thieno-fused 7-deazapurine ribonucleosides showing notable in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV. Such compounds, including those similar to 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, are promising in cancer and antiviral research (Tichy et al., 2017).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity of New Substituted Pyrido[3′,2′:4,5]thieno[3,2-d]Pyrimidinone Derivatives: A series of derivatives, including compounds similar to the mentioned chemical, demonstrated significant antimicrobial activities. This positions them as potential antimicrobial agents, especially in comparison to established drugs like streptomycin and fusidic acid (Fayed et al., 2014).
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity of New 4-Substituted Thieno[3,2-d]Pyrimidine and Thienotriazolopyrimidine Derivatives: This study highlights the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. These findings suggest potential applications in cancer treatment research (Hafez & El-Gazzar, 2017).
Synthesis and Reactions for Biological Applications
- Synthesis of Some New Pyrido[3', 2' :4,5]thieno[3,2-d]Pyrimidin-4(3H)-ones and Pyrido[3', 2': 4,5]thieno[2,3-e]-1,2,4-Triazolo[1,5-c]Pyrimidine Derivatives: The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives indicates a pathway for developing new compounds with potential biological applications, including antimicrobial and anti-inflammatory properties (Ho, 2001).
Fluorescence Properties for Imaging
- Synthesis, Solid-state Fluorescence Properties, and Computational Analysis of Novel 2-Aminobenzo[4,5]thieno[3,2-d]Pyrimidine 5,5-dioxides: The study of fluorescent compounds derived from thieno[3,2-d]pyrimidines like the one suggests their use in imaging applications due to their strong solid-state fluorescence properties, beneficial for diagnostic and research tools in biochemistry and medical science (Yokota et al., 2012).
Antimicrobial and Anti-inflammatory Agents
- Synthesis, Reactions, and Biological Study of Some New Thienopyrimidine Derivatives as Antimicrobial and Anti-inflammatory Agents: This research underlines the importance of thienopyrimidine derivatives, including those structurally related to the specified compound, as effective antimicrobial and anti-inflammatory agents. The study demonstrates the biological activities of these compounds against fungi, bacteria, and inflammation (Tolba et al., 2018).
Propiedades
IUPAC Name |
7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAYKRJEAHAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2369724.png)
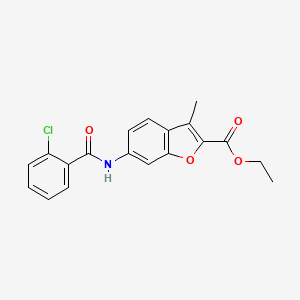
![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)
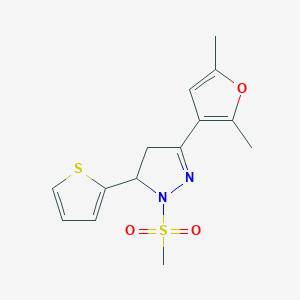
![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)
![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
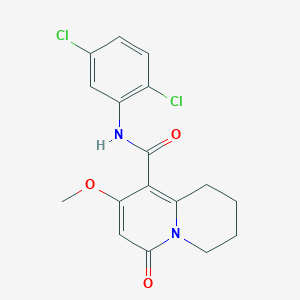
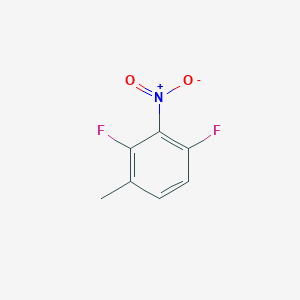

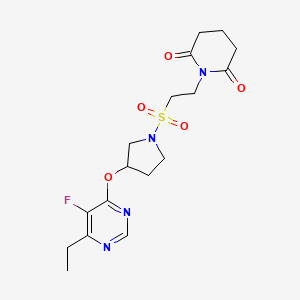
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)
